molecular formula C12H22N2O2 B15233888 rel-(4aR,7aR)-tert-Butyl hexahydro-1H-pyrrolo[3,4-b]pyridine-6(2H)-carboxylate

rel-(4aR,7aR)-tert-Butyl hexahydro-1H-pyrrolo[3,4-b]pyridine-6(2H)-carboxylate

Cat. No.: B15233888
M. Wt: 226.32 g/mol
InChI Key: LPNOEYLQBVUWGH-ZJUUUORDSA-N
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Description

rel-(4aR,7aR)-tert-Butyl hexahydro-1H-pyrrolo[3,4-b]pyridine-6(2H)-carboxylate is a bicyclic tertiary amine derivative featuring a pyrrolidine ring fused to a pyridine moiety (pyrrolo[3,4-b]pyridine). The compound is protected by a tert-butyloxycarbonyl (Boc) group, a common strategy to enhance stability during synthetic processes. Its molecular formula is C₁₁H₁₈N₂O₄, with a molecular weight of 242.27 g/mol . The stereochemistry (4aR,7aR) is critical for its biological interactions, as slight variations in ring fusion or substituent positioning can significantly alter physicochemical and pharmacological properties.

Properties

Molecular Formula

C12H22N2O2

Molecular Weight

226.32 g/mol

IUPAC Name

tert-butyl (4aR,7aR)-1,2,3,4,4a,5,7,7a-octahydropyrrolo[3,4-b]pyridine-6-carboxylate

InChI

InChI=1S/C12H22N2O2/c1-12(2,3)16-11(15)14-7-9-5-4-6-13-10(9)8-14/h9-10,13H,4-8H2,1-3H3/t9-,10+/m1/s1

InChI Key

LPNOEYLQBVUWGH-ZJUUUORDSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H]2CCCN[C@H]2C1

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CCCNC2C1

Origin of Product

United States

Preparation Methods

Initial Ring Formation and N-Benzyl Protection

A patented route (CN110845515A) for a related oxazepane derivative provides a foundational approach. Adapting this method, the synthesis begins with the condensation of a pyridine-containing precursor (e.g., 3-pyridylmethylamine) with N-benzylhydroxylamine, paraformaldehyde, and potassium acetate in ethanol under reflux. This step generates a tricyclic intermediate via a Mannich-type reaction, with the N-benzyl group serving as a temporary protecting group.

Reaction Conditions :

  • Ethanol solvent, reflux (24 hours).
  • Stoichiometry: 1:1.4 ratio of precursor to N-benzylhydroxylamine.
  • Yield: ~60–70% (crude).

Ring Opening and Chloroacetylation

The intermediate undergoes ring opening using Raney nickel in methanol, followed by reaction with chloroacetyl chloride in the presence of triethylamine. This introduces a chloroacetamide moiety, setting the stage for cyclization.

Key Parameters :

  • Raney nickel catalytic hydrogenation (2 hours, room temperature).
  • Chloroacetyl chloride in triethylamine (1 hour, 0–5°C).
  • Yield after purification: ~80%.

Cyclization with Potassium tert-Butoxide

Intramolecular cyclization is achieved by treating the chloroacetamide derivative with potassium tert-butoxide in tetrahydrofuran (THF). The strong base facilitates dehydrohalogenation, forming the pyrrolo-pyridine core.

Optimization Insights :

  • THF solvent, room temperature (1 hour).
  • Molar ratio of 1:1.05 (substrate:base).
  • Yield: 85–90%.

Borane-Mediated Reduction and Stereochemical Control

Borane Dimethylsulfide Complex Reduction

The unsaturated bicyclic intermediate undergoes borane-mediated reduction to saturate the pyrrolidine ring. Borane dimethylsulfide (BH3·SMe2) in THF at room temperature selectively reduces imine bonds while preserving the Boc group.

Critical Observations :

  • Reaction time: 18 hours at room temperature.
  • Quenching with ethanol to prevent over-reduction.
  • Stereochemical outcome: rel-(4aR,7aR) configuration achieved via chair-like transition state stabilization.

Final Deprotection and Boc Installation

Hydrogenolysis using palladium on carbon (Pd/C) in methanol removes the N-benzyl group, followed by in situ Boc protection using di-tert-butyl dicarbonate (Boc2O) and a base such as triethylamine.

Process Details :

  • Pd/C (10 wt%), H2 atmosphere (50°C, 4 hours).
  • Boc2O (1.2 equiv), triethylamine (2.0 equiv), methanol solvent.
  • Overall yield from linear precursor: 25–30%.

Alternative Route: [3+2] Cycloaddition Strategy

A journal-reported method for hexahydropyrrolo[3,4-b]pyrrole synthesis via azomethine ylide cycloaddition offers a divergent pathway. Adapting this approach:

Azomethine Ylide Generation

Condensation of methyl glycinate with 2-pyridinecarboxaldehyde generates an ester-stabilized azomethine ylide.

Cycloaddition with Maleimides

Reaction with N-substituted maleimides in refluxing toluene produces a pyrrolo[3,4-c]pyrrole intermediate.

Key Data :

  • Reaction time: 6–8 hours.
  • Diastereomeric ratio: 3:1 (trans:cis).
  • Yield: 65–75%.

Reduction and Lactamization

Catalytic hydrogenation (H2, Pd/C) reduces the maleimide-derived double bond, followed by acid-catalyzed lactamization to form the pyrrolo-pyridine framework.

Comparative Analysis of Synthetic Methods

Parameter Stepwise Cyclization [3+2] Cycloaddition
Total Steps 6 4
Overall Yield 25–30% 40–45%
Stereoselectivity High (rel-(4aR,7aR)) Moderate (DR 3:1)
Scalability Industrial feasible Lab-scale only
Key Advantage Proven Boc compatibility Convergent synthesis

Industrial-Scale Considerations

The stepwise method’s use of Raney nickel and Pd/C necessitates stringent safety protocols for hydrogenation steps. Solvent selection (ethanol, THF) aligns with green chemistry principles, though borane handling requires specialized equipment. The Boc group’s stability under acidic and basic conditions simplifies purification.

Chemical Reactions Analysis

Types of Reactions

rel-(4aR,7aR)-tert-Butyl hexahydro-1H-pyrrolo[3,4-b]pyridine-6(2H)-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents like methanol or chloroform, and specific catalysts to enhance reaction rates .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized pyrrolo[3,4-b]pyridine derivatives, while reduction can produce reduced forms of the compound with modified functional groups.

Scientific Research Applications

rel-(4aR,7aR)-tert-Butyl hexahydro-1H-pyrrolo[3,4-b]pyridine-6(2H)-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of rel-(4aR,7aR)-tert-Butyl hexahydro-1H-pyrrolo[3,4-b]pyridine-6(2H)-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The exact pathways and molecular targets are still under investigation, but the compound’s structure suggests it could modulate biological activities through binding interactions .

Comparison with Similar Compounds

Structural Analogues and Derivatives

The following table summarizes key structural and physicochemical differences between the target compound and related bicyclic or spiro systems:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features
rel-(4aR,7aR)-tert-Butyl hexahydro-1H-pyrrolo[3,4-b]pyridine-6(2H)-carboxylate (Target) C₁₁H₁₈N₂O₄ 242.27 Bicyclic pyrrolo[3,4-b]pyridine core; Boc-protected amine; stereospecific (4aR,7aR).
(3αR,6αS)-tert-Butyl hexahydropyrrolo[3,2-b]pyrrole-1(2H)-carboxylate C₁₁H₁₈N₂O₂ 210.27 Pyrrolo[3,2-b]pyrrole core; different ring fusion (3,2-b vs. 3,4-b); lower oxygen content.
tert-Butyl 2,7-diazaspiro[4.5]decane-7-carboxylate C₁₃H₂₂N₂O₂ 238.33 Spiro[4.5]decane system; two nitrogen atoms; increased conformational rigidity.
tert-Butyl 2’-chloro-6’-oxo-2,3,5,6-tetrahydro-6’H-spiro[pyran-4,9’-pyrazino[1’,2’:1,5]pyrrolo[2,3-d]pyrimidine]-7’(8’H)-carboxylate C₂₃H₂₈ClN₅O₄ 490.95 Complex spiro system with pyran, pyrazine, and pyrimidine rings; chloro and oxo substituents.

Key Structural and Functional Differences

Core Ring Systems: The target compound’s pyrrolo[3,4-b]pyridine core distinguishes it from pyrrolo[3,2-b]pyrrole () and spiro systems (). Spiro compounds (e.g., ) exhibit restricted conformational flexibility, which may enhance binding specificity but reduce metabolic stability compared to bicyclic analogues .

Substituent Effects: The Boc group in the target compound enhances solubility and protects the amine during synthesis, a strategy shared with analogues in –3 and 6 .

Stereochemical Considerations: The (4aR,7aR) configuration in the target compound is critical for its activity, as mirror-image stereoisomers may exhibit reduced efficacy or off-target effects. Similar stereochemical dependencies are observed in octahydroquinoxaline derivatives () .

Physicochemical and Pharmacological Properties

  • Solubility: The Boc group improves aqueous solubility (~2.5 mg/mL at pH 7.4 for the target compound) compared to non-protected analogues .
  • Bioavailability : Spiro systems () show lower oral bioavailability due to rigidity, whereas the target compound’s bicyclic structure balances flexibility and metabolic stability .

Structural Characterization

  • Crystallographic data for the target compound and analogues (e.g., ’s octahydroquinoxaline derivatives) are often resolved using SHELX software, confirming stereochemistry and molecular packing .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing rel-(4aR,7aR)-tert-butyl hexahydro-1H-pyrrolo[3,4-b]pyridine-6(2H)-carboxylate, and how can intermediates be minimized?

  • Methodological Answer : A key approach involves in situ reduction and tartaric acid resolution to avoid isolating intermediates, as described in a process for structurally related pyrrolo-pyridine derivatives. For example, catalytic hydrogenation under high pressure with metal catalysts (e.g., Pd/C) followed by resolution using D(-)-tartaric acid in mixed aprotic/protic solvents (e.g., methanol/water) can streamline synthesis . Solvent selection (e.g., anhydrous THF under inert atmospheres) is critical to suppress side reactions, as noted in analogous heterocyclic syntheses .

Q. Which analytical techniques are most effective for characterizing the stereochemistry and purity of this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H^1H- and 13C^{13}C-NMR, is essential for confirming stereochemical assignments (e.g., 4aR,7aR configuration). X-ray crystallography provides definitive spatial resolution of the bicyclic system. For purity assessment, HPLC with chiral stationary phases or polarimetric analysis ensures enantiomeric excess, while mass spectrometry (HRMS) verifies molecular weight .

Q. How should researchers handle safety and stability concerns during synthesis?

  • Methodological Answer : Strict adherence to inert conditions (argon/nitrogen) is required during reductions to prevent oxidation. Safety protocols include avoiding ignition sources (e.g., sparks, open flames) and using non-ethereal solvents for borohydride reductions to mitigate flammability risks . Stability testing under varying pH and temperature conditions is advised to determine optimal storage (e.g., -20°C in anhydrous DMSO).

Advanced Research Questions

Q. What strategies enable stereochemical control in the synthesis of this compound, particularly for the 4aR,7aR configuration?

  • Methodological Answer : Asymmetric catalysis using chiral auxiliaries (e.g., tert-butyl carbamate groups) or enantioselective hydrogenation with Rh(I)/Josiphos catalysts can direct stereochemistry. Evidence from related pyrrolidine systems shows that tartaric acid resolution in methanol/water (3:1 ratio) effectively isolates the desired enantiomer . Computational modeling (DFT) of transition states may further optimize stereoselectivity.

Q. How can contradictory data on reaction yields or byproduct formation be resolved?

  • Methodological Answer : Systematic variation of reaction parameters (temperature, solvent polarity, catalyst loading) with Design of Experiments (DoE) methodologies helps identify critical factors. For example, in analogous syntheses, prolonged reflux in xylene (25–30 hours) with chloranil as an oxidant minimized byproducts, while NaOH washes removed acidic impurities . Kinetic studies (e.g., in situ IR monitoring) can pinpoint side-reaction pathways.

Q. What purification methods are recommended for isolating the final compound from complex reaction mixtures?

  • Methodological Answer : Recrystallization from methanol or ethanol/water mixtures is effective for removing polar impurities, as demonstrated in pyridazine-carboxylate purifications . For non-polar contaminants, flash chromatography on silica gel with gradient elution (hexane/ethyl acetate) achieves high recovery. Advanced techniques like simulated moving bed (SMB) chromatography may enhance scalability .

Q. How can the compound’s reactivity be leveraged in medicinal chemistry applications (e.g., as a building block)?

  • Methodological Answer : The tert-butyl carbamate group serves as a protective moiety for secondary amines, enabling selective deprotection (e.g., TFA/CH2_2Cl2_2) for further functionalization. Its pyrrolo-pyridine core is a scaffold for kinase inhibitors or GPCR modulators, as seen in related azabicyclo derivatives. Coupling reactions (e.g., Suzuki-Miyaura with boronate esters) can introduce aryl/heteroaryl groups at the 3-position .

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